(2S,3aS,7aS)-1-(4-chlorobenzoyl)-octahydro-1H-indole-2-carboxylic acid
CAS No.: 2173637-69-7
VCID: VC8412829
Molecular Formula: C16H18ClNO3
Molecular Weight: 307.77 g/mol
* For research use only. Not for human or veterinary use.

Description |
The compound "(2S,3aS,7aS)-1-(4-chlorobenzoyl)-octahydro-1H-indole-2-carboxylic acid" is a stereochemically complex organic molecule with potential applications in pharmaceutical and biological research. It belongs to the class of substituted indole derivatives, which are known for their diverse biological activities. This article provides a detailed overview of its chemical structure, properties, synthesis, and potential applications. SynthesisThe synthesis of this compound typically involves:
Biological ActivityIndole derivatives are widely studied for their pharmacological properties, including:
While specific data for this compound is limited, its structural features suggest it may exhibit similar activities. ApplicationsPharmaceutical Research:
Material Science:
Challenges and Future DirectionsChallenges:
Future Directions:
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CAS No. | 2173637-69-7 |
Product Name | (2S,3aS,7aS)-1-(4-chlorobenzoyl)-octahydro-1H-indole-2-carboxylic acid |
Molecular Formula | C16H18ClNO3 |
Molecular Weight | 307.77 g/mol |
IUPAC Name | (2S,3aS,7aS)-1-(4-chlorobenzoyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
Standard InChI | InChI=1S/C16H18ClNO3/c17-12-7-5-10(6-8-12)15(19)18-13-4-2-1-3-11(13)9-14(18)16(20)21/h5-8,11,13-14H,1-4,9H2,(H,20,21)/t11-,13-,14-/m0/s1 |
Standard InChIKey | CGFIVURAFDUSHQ-UBHSHLNASA-N |
Isomeric SMILES | C1CC[C@H]2[C@@H](C1)C[C@H](N2C(=O)C3=CC=C(C=C3)Cl)C(=O)O |
SMILES | C1CCC2C(C1)CC(N2C(=O)C3=CC=C(C=C3)Cl)C(=O)O |
Canonical SMILES | C1CCC2C(C1)CC(N2C(=O)C3=CC=C(C=C3)Cl)C(=O)O |
Sequence | X |
PubChem Compound | 25735513 |
Last Modified | Apr 15 2024 |
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